molecular formula C18H28N2O B5153128 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide

4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B5153128
M. Wt: 288.4 g/mol
InChI Key: WBZPUHUXRUXVHP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide, also known as BPEB, is a chemical compound that has been researched for its potential use in neuroscience and pharmacology.

Mechanism of Action

4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide binds to the sigma-1 receptor and modulates its activity, leading to downstream effects on various signaling pathways in the brain and other tissues. The exact mechanism of action of 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide and the sigma-1 receptor is still being elucidated, but it is thought to involve interactions with ion channels, enzymes, and other proteins.
Biochemical and Physiological Effects
4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, regulation of neurotransmitter release, and protection against oxidative stress and neurodegeneration. These effects have been observed in both in vitro and in vivo studies, suggesting that 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide may have potential therapeutic applications for various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor, which allows for precise modulation of receptor activity. However, one limitation is that 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide is a relatively new compound and more research is needed to fully understand its pharmacological properties and potential side effects.

Future Directions

There are several future directions for research on 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide and the sigma-1 receptor. One area of interest is the potential use of 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and addiction. Another area of interest is the development of new ligands for the sigma-1 receptor with improved pharmacological properties and therapeutic potential. Finally, further research is needed to fully elucidate the mechanism of action of 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide and the sigma-1 receptor, which could lead to new insights into the function of these proteins and potential therapeutic targets.

Synthesis Methods

4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)piperidine to form 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide.

Scientific Research Applications

4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide has been studied for its potential use as a ligand for the sigma-1 receptor, a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a promising tool for studying the receptor's function and potential therapeutic applications.

properties

IUPAC Name

4-tert-butyl-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-18(2,3)16-9-7-15(8-10-16)17(21)19-11-14-20-12-5-4-6-13-20/h7-10H,4-6,11-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZPUHUXRUXVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide

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